molecular formula C13H17ClN2O B14513771 N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 62642-88-0

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine

Cat. No.: B14513771
CAS No.: 62642-88-0
M. Wt: 252.74 g/mol
InChI Key: ZVBOHRGVAPZLOF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is a heterocyclic compound with a unique structure that includes a chlorophenyl group and an oxazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2,2,4-trimethyl-1,3-oxazolidine under acidic conditions to form the desired oxazin ring . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for the synthesis of other compounds.

    N-(4-Chlorophenyl)formamide: Used in various chemical reactions and as a precursor for other compounds.

    N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Investigated for its biological activities.

Uniqueness

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazin ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62642-88-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine

InChI

InChI=1S/C13H17ClN2O/c1-9-8-13(2,3)16-12(17-9)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)

InChI Key

ZVBOHRGVAPZLOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)NC2=CC=C(C=C2)Cl)(C)C

Origin of Product

United States

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